N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19993472
InChI: InChI=1S/C17H17N5O3/c1-21-9-11(8-18-21)19-16(23)10-25-12-4-5-14-13(7-12)17(24)22-6-2-3-15(22)20-14/h4-5,7-9H,2-3,6,10H2,1H3,(H,19,23)
SMILES:
Molecular Formula: C17H17N5O3
Molecular Weight: 339.3 g/mol

N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide

CAS No.:

Cat. No.: VC19993472

Molecular Formula: C17H17N5O3

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1-methyl-1H-pyrazol-4-yl)-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide -

Specification

Molecular Formula C17H17N5O3
Molecular Weight 339.3 g/mol
IUPAC Name N-(1-methylpyrazol-4-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetamide
Standard InChI InChI=1S/C17H17N5O3/c1-21-9-11(8-18-21)19-16(23)10-25-12-4-5-14-13(7-12)17(24)22-6-2-3-15(22)20-14/h4-5,7-9H,2-3,6,10H2,1H3,(H,19,23)
Standard InChI Key LVGPCURDRYLLJY-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NC(=O)COC2=CC3=C(C=C2)N=C4CCCN4C3=O

Introduction

Synthesis

The synthesis of heterocyclic compounds often involves:

  • Nucleophilic substitution reactions: A common method for attaching functional groups to a heterocyclic core.

  • Cyclization reactions: To form the heterocyclic rings.

  • Use of catalysts and specific solvents (e.g., DMSO or acetonitrile) to optimize yields.

Characterization

Key techniques for characterizing such compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR are used to confirm the structure by identifying chemical shifts corresponding to different functional groups.

  • Mass Spectrometry (MS):

    • Determines the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups based on characteristic absorption bands.

  • Elemental Analysis:

    • Confirms the empirical formula.

Biological Activity

Compounds with similar structures are often evaluated for:

  • Antimicrobial properties: Tested against bacterial or fungal strains.

  • Enzyme inhibition: For example, targeting kinases or other proteins involved in disease pathways.

  • Docking Studies: In silico methods to predict binding affinity to biological targets.

Applications

Potential applications include:

  • Development as pharmaceuticals for treating diseases like cancer, inflammation, or infectious diseases.

  • Use as chemical probes in biological studies.

If you have access to more specific databases or chemical repositories (e.g., PubChem, Reaxys), you may find detailed information about this compound's synthesis, properties, and potential applications. Let me know if you'd like assistance with broader research strategies!

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